Spirocyclic compounds feature interconnected ring systems sharing a single atom (the spiro carbon), creating perpendicular molecular architectures that confer exceptional three-dimensional complexity. This geometry enhances binding selectivity to biological targets by reducing conformational flexibility and limiting off-target interactions. In medicinal chemistry, spiro heterocycles—particularly those incorporating oxygen and nitrogen atoms—demonstrate improved pharmacokinetic properties, including enhanced solubility and metabolic stability compared to planar scaffolds [5]. The 1,5-dioxa-9-aza-spiro[5.5]undecane system exemplifies this principle, where its oxygen atoms facilitate hydrogen bonding while the nitrogen atom enables salt formation (e.g., hydrochloride salts) for improved crystallinity and bioavailability [1] [2].
Table 1: Key Structural and Functional Attributes of Spiro Heterocycles
Attribute | Impact on Drug Design | Example in 1,5-Dioxa-9-aza-spiro[5.5]undecane |
---|---|---|
Perpendicular Ring Geometry | Restricts conformational freedom, enhancing target selectivity | Fixed orientation of O and N atoms optimizes receptor docking |
Heteroatom Placement | Enables diverse intermolecular interactions (H-bonding, ionic) | O atoms act as H-bond acceptors; N accepts protons in HCl salt |
Three-Dimensionality | Improves penetration of cell membranes and blood-brain barrier | Compact spiro[5.5]undecane core enhances membrane permeability |
Stereochemical Complexity | Allows chiral center exploitation for enantioselective synthesis | Spiro carbon provides a quaternary stereocenter |
Spiroazaspiro systems are systematically classified by ring size, heteroatom type/position, and saturation degree. The [n.m] notation specifies ring sizes (e.g., [5.5] = two fused 5-membered rings). Dioxa-azaspiro architectures contain two oxygen ("dioxa") and one nitrogen ("aza") atom within their spiro frameworks. The 1,5-dioxa-9-aza-spiro[5.5]undecane hydrochloride (CAS: 71879-41-9) exemplifies this subclass, featuring a saturated undecane backbone with O-atoms at positions 1 and 5, and an N-atom at position 9, protonated as a hydrochloride salt for stability [1] . Its molecular formula (C₈H₁₆ClNO₂; MW: 193.67) reflects this precise arrangement [1]. Contrasting systems include:
Table 2: Classification of Representative Spiro[5.5]undecane Systems
Compound Type | Heteroatom Positions | Molecular Formula | Key Applications |
---|---|---|---|
1,5-Dioxa-9-aza-spiro[5.5]undecane HCl | O:1,5; N:9 | C₈H₁₆ClNO₂ | Synthetic intermediate, CNS ligands |
1-Oxa-4,9-diazaspiro[5.5]undecane | O:1; N:4,9 | C₉H₁₈N₂O | Dual σ1R/MOR analgesics [5] |
3,9-Diazaspiro[5.5]undecane | N:3,9 | C₉H₁₈N₂ | Anticancer agents [6] |
1-Oxa-5-thia-8-aza-spiro[5.5]undecane | O:1; S:5; N:8 | C₈H₁₆ClNOS | Not yet fully explored |
Derivatives of 1,5-dioxa-9-aza-spiro[5.5]undecane serve as privileged scaffolds in CNS and metabolic disease therapeutics. Their structural versatility enables strategic decoration at multiple sites:
Notably, structurally related 1-oxa-4,9-diazaspiro[5.5]undecanes function as dual σ1 receptor (σ1R) antagonists/μ-opioid receptor (MOR) agonists. Compound 15au (a 4-aryl-9-phenethyl derivative) demonstrated potent analgesia comparable to oxycodone in murine models but with reduced constipation—a dose-limiting opioid side effect [5]. This exemplifies how spiro scaffolds mitigate off-target effects while maintaining efficacy. Additionally, 3,9-diazaspiro[5.5]undecanes bearing heteroaryl groups at C5 show promise as anticancer agents, targeting hyperproliferative disorders [6]. The economic potential of the core scaffold is underscored by its high cost (up to $4,204/10g for 95% purity), reflecting synthetic complexity and drug discovery demand [1].
Table 3: Therapeutic Applications of 1,5-Dioxa-9-aza-spiro[5.5]undecane Derivatives
Derivative Class | Biological Target | Therapeutic Indication | Advantage Over Classical Drugs |
---|---|---|---|
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecanes | Dual σ1R antagonist/MOR agonist | Pain management | Reduced gastrointestinal toxicity [5] |
5-Heteroaryl-3,9-diazaspiro[5.5]undecanes | Undisclosed cellular targets | Cancer, hyperproliferative disorders | Novel mechanism of action [6] |
Unmodified hydrochloride salt | Synthetic intermediate | N/A | Enables diverse functionalization [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7